5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole
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Overview
Description
5-[(Pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with azide compounds, followed by cyclization to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the tetrazole ring while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5-[(Pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazole ring or the pyrrolidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the molecule .
Scientific Research Applications
5-[(Pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the molecule .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also studied for their biological activities.
Tetrazole Derivatives: Other tetrazole-containing compounds, such as 1H-tetrazole and 5-substituted tetrazoles, are used in medicinal chemistry for their diverse biological properties.
Uniqueness: 5-[(Pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole is unique due to the combination of the pyrrolidine and tetrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C6H11N5 |
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Molecular Weight |
153.19 g/mol |
IUPAC Name |
5-(pyrrolidin-3-ylmethyl)-2H-tetrazole |
InChI |
InChI=1S/C6H11N5/c1-2-7-4-5(1)3-6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) |
InChI Key |
WWARKOXYFCMWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=NNN=N2 |
Origin of Product |
United States |
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